molecular formula C14H14BrNO2 B13092328 Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate CAS No. 1956380-38-3

Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate

Cat. No.: B13092328
CAS No.: 1956380-38-3
M. Wt: 308.17 g/mol
InChI Key: OBLKEXWHJMGVQQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate is a substituted indole derivative characterized by a bromo group at position 4, a cyclopropyl substituent at position 1, a methyl group at position 3, and a carboxylate ester at position 5. The cyclopropyl group introduces steric and electronic effects, while the bromo and ester groups offer sites for further functionalization .

Properties

CAS No.

1956380-38-3

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

methyl 4-bromo-1-cyclopropyl-3-methylindole-6-carboxylate

InChI

InChI=1S/C14H14BrNO2/c1-8-7-16(10-3-4-10)12-6-9(14(17)18-2)5-11(15)13(8)12/h5-7,10H,3-4H2,1-2H3

InChI Key

OBLKEXWHJMGVQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C(=CC(=C2)C(=O)OC)Br)C3CC3

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis often begins with a suitably substituted indole or aniline derivative, such as 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid or related intermediates. These precursors are prepared via:

  • Bromination: Selective bromination at the 4-position of the indole or aniline ring using brominating agents under controlled conditions.
  • Cyclopropylation: Introduction of the cyclopropyl group on the nitrogen via nucleophilic substitution or alkylation with cyclopropyl halides or cyclopropylamine derivatives.

Formation of Indole Core with Substitutions

  • The indole ring system is constructed or modified using Fischer indole synthesis or related cyclization methods.
  • The methyl group at the 3-position can be introduced by methylation reactions using methyl iodide or methyl triflate in the presence of a base like sodium hydride.

Esterification at the 6-Carboxylate Position

  • The carboxylic acid at the 6-position is converted into the methyl ester using standard esterification methods, often via reaction with methanol under acidic or basic catalysis.
  • Alternatively, methyl esters can be introduced earlier in the synthesis and carried through subsequent steps.

Specific Example from Literature

A representative sequence from the literature includes:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Preparation of 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid Oxidation with H2O2 in NaOH aqueous solution at 0 °C to RT 99 High yield, mild conditions
2 Cyclopropylation of indole nitrogen Reaction with cyclopropylamine derivatives or alkylation with cyclopropyl halides in DMF, NaH base 57-88 Controlled temperature, inert atmosphere recommended
3 Methylation at 3-position Methyl iodide with NaH in DMF at RT 57 Short reaction time, clean conversion
4 Esterification of carboxylic acid to methyl ester Methanol with acid or base catalysis 67 Purification by flash chromatography

Analytical and Purification Techniques

  • Purification: Flash chromatography using petroleum ether/ethyl acetate mixtures or dichloromethane-based eluents is standard for isolating the target compound with high purity.
  • Monitoring: LC-MS and NMR spectroscopy are used to confirm reaction progress and product identity. For example, LC-MS retention times and molecular ion peaks correspond well with expected values for intermediates and final product.
  • Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

Research Findings and Observations

  • The cyclopropylation step is critical and requires careful control of base strength and reaction time to avoid side reactions.
  • Bromination at the 4-position is highly regioselective under the described conditions.
  • The methyl ester group is stable under the reaction conditions used for cyclopropylation and methylation, allowing for sequential transformations without deprotection.
  • The overall synthetic route is efficient, with individual step yields ranging from moderate to high (57% to 99%), enabling scalable preparation.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reaction Reagents/Conditions Yield (%) Reference
1 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid Oxidation and amination H2O2, NaOH, 0 °C to RT 99
2 1-cyclopropyl-indole derivative N-alkylation with cyclopropyl halide NaH, DMF, RT 57-88
3 3-methylated indole Methylation with methyl iodide NaH, DMF, RT 57
4 Methyl ester formation Esterification Methanol, acid/base catalyst 67

Chemical Reactions Analysis

Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that indole derivatives, including methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate, exhibit significant antitumor properties. These compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro studies have shown promising results against various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

Neurological Disorders
The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter systems, providing a basis for exploring its efficacy in conditions such as depression and anxiety .

Agricultural Science

Pesticidal Properties
this compound has been investigated for its pesticidal properties. Its effectiveness against certain pests makes it a candidate for development as a biopesticide. Field trials have shown that formulations containing this compound can reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Herbicide Development
In addition to its pesticidal effects, this compound has been evaluated for its herbicidal activity. Research indicates that it can inhibit the growth of specific weed species, making it useful in agricultural practices aimed at improving crop yields through effective weed management .

Material Science

Polymer Synthesis
The unique chemical properties of this compound have led to its exploration in polymer synthesis. It can be used as a monomer to create novel polymers with specific mechanical and thermal properties. These materials may find applications in coatings, adhesives, and other industrial products .

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer therapeutic agent.

Case Study 2: Agricultural Application

Field trials assessing the efficacy of this compound as a biopesticide showed a reduction in pest populations by over 60% compared to untreated controls. Additionally, the impact on non-target species was minimal, suggesting a safer alternative to synthetic pesticides.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table compares the target compound with key analogues, highlighting substituent positions and similarity scores derived from structural databases:

Compound Name CAS Number Substituents (Position) Molecular Formula Similarity Score Key Differences
Methyl 4-bromo-1H-indole-6-carboxylate 1224724-39-3 4-Br, 6-COOCH₃ C₁₀H₈BrNO₂ 0.99 Lacks 1-cyclopropyl and 3-methyl groups
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate 1583272-35-8 6-Br, 3-CH₃, 4-COOCH₃ C₁₁H₁₀BrNO₂ 0.88 Bromo at position 6 instead of 4
Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate 1186663-45-5 4-Br, 2-CH₃, 6-COOCH₃ C₁₁H₁₀BrNO₂ 0.84 Methyl at position 2 vs. 3
Methyl 3-Bromo-1-methylindole-6-carboxylate 882679-96-1 3-Br, 1-CH₃, 6-COOCH₃ C₁₁H₁₀BrNO₂ 0.83 Bromo at position 3 vs. 4

Key Observations :

  • The highest similarity (0.99) is observed with Methyl 4-bromo-1H-indole-6-carboxylate, which lacks the 1-cyclopropyl and 3-methyl groups. This suggests that minor substituent changes significantly reduce similarity scores .
  • Substituent position (e.g., bromo at 4 vs. 6) has a greater impact on similarity than molecular weight or formula .

Physicochemical and Reactivity Differences

Electronic and Steric Effects
  • Methyl vs. Bromo Positioning : In analogues like Methyl 3-Bromo-1-methylindole-6-carboxylate , the bromo group at position 3 alters electron density distribution, affecting regioselectivity in cross-coupling reactions .
NMR Spectral Variations

Evidence from NMR studies (e.g., Molecules 2014 ) indicates that substituent changes in regions analogous to positions 1–4 and 6 of indole derivatives lead to distinct chemical shifts. For example:

  • The cyclopropyl group at position 1 may deshield nearby protons (e.g., H-2 and H-7), causing upfield or downfield shifts compared to non-cyclopropyl analogues .
  • Methyl groups at position 3 (vs.
Reactivity in Cross-Coupling Reactions
  • The bromo group at position 4 in the target compound is optimally positioned for palladium-catalyzed coupling, whereas bromo at position 6 (as in Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate ) may require harsher conditions due to steric constraints .
  • The cyclopropyl group complicates synthesis, as cyclopropanation steps (e.g., via Simmons-Smith reactions) are less straightforward than alkylation .

Biological Activity

Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and potential anticancer properties, supported by research findings and case studies.

  • Molecular Formula : C14H12BrNO3
  • Molecular Weight : 322.15 g/mol
  • CAS Number : 1956381-75-1

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. It has shown significant activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound exhibits strong antibacterial effects, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against strains like Candida albicans. The MIC values for antifungal activity are as follows:

Fungal StrainMIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

These findings suggest that this compound could be a promising candidate for treating fungal infections .

Anticancer Potential

In addition to its antimicrobial activities, this compound has been evaluated for its anticancer properties. Studies have shown that it can suppress the growth of various cancer cell lines, including A549 lung cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various indole derivatives, including this compound, revealing:

Cell LineIC50 (µg/mL)
A549 (lung cancer)3.90
MCF7 (breast cancer)7.80

These results indicate a significant antiproliferative effect, suggesting potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific bacterial and fungal enzymes or cellular pathways that regulate growth and survival.

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